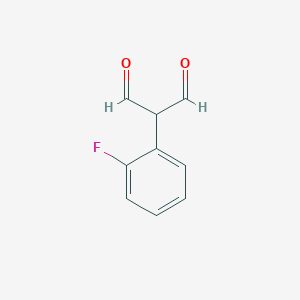
2-(2-Fluorophenyl)propanedial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenyl)propanedial is a chemical compound with the molecular formula C9H7FO2 and a molecular weight of 166.15 g/mol . It is also known by the IUPAC name (2Z)-2-(2-fluorophenyl)-3-hydroxy-2-propenal .
Synthesis Analysis
The synthesis of 2-(2-Fluorophenyl)propanedial involves a mixture of 2-hydroxyacetophenone, carbon disulfide, potassium carbonate, and bromoethane dissolved in DMSO in a 250 mL round bottom flask and stirred at 35 °C . The reaction is monitored by thin layer chromatography. After completion of the reaction, ice water is poured into the reaction mixture and the crude product is extracted by ethyl acetate .Molecular Structure Analysis
The InChI code for 2-(2-Fluorophenyl)propanedial is 1S/C9H7FO2/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-7H . The key to this InChI code is WRJANIXMSRPTAE-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Antitumor Activity of Derivatives Research into the synthesis and antitumor activity of enantiomerically pure complexes derived from a similar structure, specifically [1, 2-Diamino-1-(4-fluorophenyl) propane]dichloroplatinum(II), has demonstrated significant antiproliferative activity against the MCF-7 breast cancer cell line. These findings suggest potential applications of related fluorophenyl compounds in cancer treatment (F. Dufrasne et al., 2002).
Fluorescent Tagging for Carbohydrate Analysis Another study utilized 1,3-di(2-pyridyl)-1,3-propanedione (DPPD), a compound with structural similarities, as a fluorogenic labeling reagent for sugars. This application enables sensitive detection of monosaccharides and has implications for analyzing carbohydrates in complex biological matrices such as blood and milk (Z. Cai et al., 2014).
Green Synthesis and Antioxidant Potential A study on the efficient green synthesis of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides, including derivatives, highlighted their antioxidant potential. Such compounds show promise for pharmaceutical applications, especially in oxidative stress-related diseases (Muhammad Zaheer et al., 2015).
Carbon-Fluorine Bond Formation Research on the formation of carbon-fluorine bonds via a five-coordinate fluoro complex of Ruthenium(II) presents an innovative approach to synthesizing fluorinated organic compounds, which are crucial in pharmaceuticals and agrochemicals (P. Barthazy et al., 1999).
Fuel Cell Applications The synthesis and properties of sulfonated block copolymers containing fluorenyl groups, using bis(4-fluorophenyl)sulfone as a comonomer, have been explored for their application in fuel cells. These materials offer improved proton conductivity and mechanical properties, suggesting their utility in sustainable energy technologies (Byungchan Bae et al., 2009).
Fluorinated Polyurethane Elastomers A novel approach in the development of fluorinated polyurethane elastomers based on specific fluorinated diols shows promise for applications requiring materials with low surface tension, water absorption, and good thermal stability (Wentao Xu et al., 2012).
Bioremediation of Environmental Pollutants The potential role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A, utilizing a reverse micelles system, demonstrates the environmental application of fluorophenyl derivatives in degrading endocrine-disrupting chemicals (Urvish Chhaya & A. Gupte, 2013).
Zukünftige Richtungen
While specific future directions for 2-(2-Fluorophenyl)propanedial are not mentioned in the literature, research in the field of propanediols has shown potential for the production of high yields of both 1,2-propanediol and 1,3-propanediol via aqueous phase reforming . This could potentially open up new avenues for the use of 2-(2-Fluorophenyl)propanedial in similar processes.
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)propanedial |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJANIXMSRPTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C=O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)propanedial | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


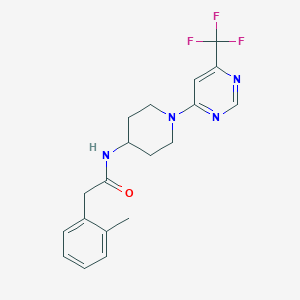
![5-{naphtho[2,1-b]furan-2-yl}-1H-pyrazole](/img/structure/B2817775.png)
![2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-one hydrochloride](/img/structure/B2817779.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxane-2-carboxamide](/img/structure/B2817785.png)

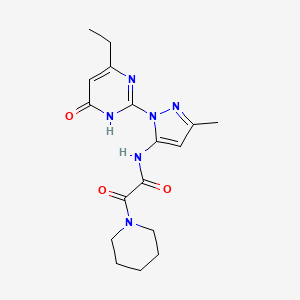
![N-(3-chloro-4-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2817790.png)
![5-Nitro-2-[5-(5-nitro-1,3-dioxoisoindol-2-yl)pentyl]isoindole-1,3-dione](/img/structure/B2817791.png)
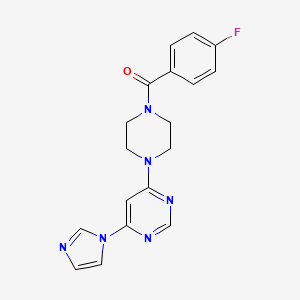
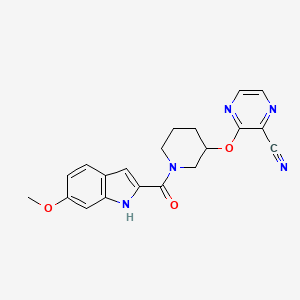
![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2817794.png)
![2-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2817795.png)